(1S)-1-(4-Bromophenyl)ethane-1,2-diamine2hcl (1S)-1-(4-Bromophenyl)ethane-1,2-diamine2hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC17463801
InChI: InChI=1S/C8H11BrN2.2ClH/c9-7-3-1-6(2-4-7)8(11)5-10;;/h1-4,8H,5,10-11H2;2*1H/t8-;;/m1../s1
SMILES:
Molecular Formula: C8H13BrCl2N2
Molecular Weight: 288.01 g/mol

(1S)-1-(4-Bromophenyl)ethane-1,2-diamine2hcl

CAS No.:

Cat. No.: VC17463801

Molecular Formula: C8H13BrCl2N2

Molecular Weight: 288.01 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-(4-Bromophenyl)ethane-1,2-diamine2hcl -

Specification

Molecular Formula C8H13BrCl2N2
Molecular Weight 288.01 g/mol
IUPAC Name (1S)-1-(4-bromophenyl)ethane-1,2-diamine;dihydrochloride
Standard InChI InChI=1S/C8H11BrN2.2ClH/c9-7-3-1-6(2-4-7)8(11)5-10;;/h1-4,8H,5,10-11H2;2*1H/t8-;;/m1../s1
Standard InChI Key LCLFRGLJUCXQPV-YCBDHFTFSA-N
Isomeric SMILES C1=CC(=CC=C1[C@@H](CN)N)Br.Cl.Cl
Canonical SMILES C1=CC(=CC=C1C(CN)N)Br.Cl.Cl

Introduction

Chemical and Structural Properties

(1S)-1-(4-Bromophenyl)ethane-1,2-diamine dihydrochloride (C8H13BrCl2N2) is a dihydrochloride salt of a chiral diamine. The compound’s stereocenter at the C1 position confers enantiomeric purity, which is critical for its interactions in biological systems. Key physicochemical properties include:

PropertyValue
Molecular FormulaC8H13BrCl2N2
Molecular Weight288.01 g/mol
IUPAC Name(1S)-1-(4-bromophenyl)ethane-1,2-diamine; dihydrochloride
CAS NumberNot publicly disclosed
PubChem CID145708196
SolubilityHighly soluble in water
ChiralitySingle (S)-enantiomer

The bromine atom at the para position of the phenyl ring enhances electrophilic reactivity, enabling cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The diamine moiety facilitates coordination with metal catalysts, making it valuable in asymmetric catalysis.

Synthesis and Preparation

The synthesis of (1S)-1-(4-Bromophenyl)ethane-1,2-diamine dihydrochloride involves a multi-step enantioselective route:

  • Chiral Precursor Formation: 4-Bromobenzaldehyde undergoes condensation with a chiral amine (e.g., (R)- or (S)-phenylethylamine) to form a Schiff base. This intermediate is reduced using sodium borohydride (NaBH4) or catalytic hydrogenation to yield the corresponding chiral diamine.

  • Resolution and Salt Formation: The freebase diamine is treated with hydrochloric acid to precipitate the dihydrochloride salt, enhancing stability and solubility.

Critical parameters include reaction temperature (−20°C to 25°C), solvent polarity (methanol or ethanol), and stoichiometric control to minimize racemization. Analytical techniques such as chiral HPLC and polarimetry confirm enantiomeric excess (>98% ee).

Pharmaceutical Applications

The compound’s chirality and structural modularity make it a promising candidate for drug discovery:

  • Chiral Auxiliary: Used to synthesize enantiopure β-amino alcohols, which are precursors to beta-blockers (e.g., propranolol analogs).

  • Anticancer Agents: The bromophenyl group may intercalate DNA or inhibit tyrosine kinases, though specific biological data remain exploratory.

  • Neurological Therapeutics: Structural analogs have shown affinity for serotonin and dopamine receptors, suggesting potential in treating CNS disorders.

Role in Organic Synthesis

(1S)-1-(4-Bromophenyl)ethane-1,2-diamine dihydrochloride serves as a versatile building block:

  • Cross-Coupling Reactions: The bromine atom participates in palladium-catalyzed couplings to form biaryl structures, integral to fluorescent dyes and ligands.

  • Ligand Design: The diamine group chelates metals like ruthenium and iridium, enabling asymmetric hydrogenation of ketones and imines.

  • Peptide Mimetics: Incorporated into pseudopeptides to enhance metabolic stability and bioavailability.

Comparison with Structural Isomers

The 2-bromo isomer, (1S)-1-(2-Bromophenyl)ethane-1,2-diamine dihydrochloride, differs in reactivity and applications:

Property4-Bromo Isomer2-Bromo Isomer
Electronic EffectsPara bromine enhances resonanceOrtho bromine induces steric hindrance
Cross-Coupling EfficiencyHigh (90–95% yield)Moderate (60–70% yield)
Biological Target AffinityPrefers planar receptorsBinds to pocket-like enzymes

The ortho isomer’s steric bulk limits its utility in catalysis but may improve selectivity in enzyme inhibition.

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